(1R)-1-(2,2-Dimethylcyclohexyl)ethanamine
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Overview
Description
(1R)-1-(2,2-Dimethylcyclohexyl)ethanamine is an organic compound characterized by a cyclohexane ring substituted with a dimethyl group and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2,2-Dimethylcyclohexyl)ethanamine typically involves the following steps:
Cyclohexane Derivatization: Starting with cyclohexane, a Friedel-Crafts alkylation reaction introduces the dimethyl groups at the 2-position.
Amination: The resulting 2,2-dimethylcyclohexane undergoes a halogenation reaction to introduce a leaving group, followed by nucleophilic substitution with ethanamine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are tailored to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions, often employing hydrogen gas and a palladium catalyst, can convert the compound into various reduced forms, such as alcohols.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogenating agents, nucleophiles like hydroxide or alkoxide ions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
(1R)-1-(2,2-Dimethylcyclohexyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(2,2-Dimethylcyclohexyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into binding sites, modulating biological pathways and eliciting specific effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
(1S)-1-(2,2-Dimethylcyclohexyl)ethanamine: The enantiomer of the compound, differing in the spatial arrangement of atoms.
Cyclohexylamine: Lacks the dimethyl substitution, resulting in different chemical properties.
2,2-Dimethylcyclohexanol: An alcohol derivative with similar structural features.
Uniqueness: (1R)-1-(2,2-Dimethylcyclohexyl)ethanamine is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(1R)-1-(2,2-dimethylcyclohexyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-8(11)9-6-4-5-7-10(9,2)3/h8-9H,4-7,11H2,1-3H3/t8-,9?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVCXPSHTNJMHH-VEDVMXKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCCC1(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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